1-((2-Ethylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-((2-Ethylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-((2-Ethylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2-ethylthiazole with a suitable pyrazole derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-((2-Ethylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((2-Ethylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development for various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-((2-Ethylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-((2-Ethylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
2-Ethylthiazole derivatives: Known for their diverse biological activities.
Pyrazole derivatives: Widely studied for their medicinal properties.
Thiazole-pyrazole hybrids: Combining the properties of both thiazole and pyrazole rings for enhanced biological activities.
Properties
Molecular Formula |
C10H10N4S |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
1-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H10N4S/c1-2-10-13-9(7-15-10)6-14-5-8(3-11)4-12-14/h4-5,7H,2,6H2,1H3 |
InChI Key |
ZUSCHBOAYIRSLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)CN2C=C(C=N2)C#N |
Origin of Product |
United States |
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